molecular formula C13H18Cl3NO B1397407 2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1219981-39-1

2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397407
CAS RN: 1219981-39-1
M. Wt: 310.6 g/mol
InChI Key: GDKPGSMIPQHVME-UHFFFAOYSA-N
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Description

“2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound that is widely used in scientific research. It is a member of the piperidine chemical family . The IUPAC name for this compound is 2-[2-(2,4-dichlorophenoxy)ethyl]piperidine hydrochloride .


Molecular Structure Analysis

The molecular formula for this compound is C13H18Cl3NO . The InChI code is 1S/C13H17Cl2NO.ClH/c14-10-4-5-13(12(15)9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H .


Physical And Chemical Properties Analysis

The average mass of this compound is 310.647 Da and the monoisotopic mass is 309.045410 Da . Unfortunately, the search results do not provide additional physical and chemical properties.

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study by Ovonramwen, Owolabi, and Oviawe (2019) involved the synthesis of a compound related to piperidine hydrochloride, namely (2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride. This compound was tested for antimicrobial activities against various bacteria, showing moderate activities compared to standard antibiotics (O. B. Ovonramwen, B. Owolabi, & A. P. Oviawe, 2019).

Anticancer Agents

Dimmock et al. (1998) synthesized a series of compounds including 1-aryl-5-diethylamino-1-penten-3-one hydrochlorides and 1-aryl-3-diethylamino-1-propanone hydrochlorides, which are related to the piperidine hydrochloride family. These compounds displayed significant cytotoxicity toward various cancer cells, indicating potential as anticancer agents (J. Dimmock et al., 1998).

Neuropharmacological Effects

Massicot, Thuillier, and Godfroid (1984) studied a compound closely related to 2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride, namely 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride. They observed that this compound affects the satiety center by reducing obesity in mice, suggesting potential neuropharmacological applications (F. Massicot, J. Thuillier, & J. Godfroid, 1984).

Synthesis and Antihypertensive Activity

Takai et al. (1986) synthesized a series of piperidine derivatives tested for antihypertensive activity. Some of these compounds produced strong hypotension in hypertensive rat models, indicating their potential as antihypertensive agents (H. Takai et al., 1986).

Allosteric Modulation of Cannabinoid Receptors

Price et al. (2005) explored the pharmacology of compounds at the cannabinoid CB1 receptor, including piperidine derivatives. These compounds showed a cooperative allosteric effect and insurmountable antagonism of receptor function, suggesting their use in modulating cannabinoid receptor activities (M. R. Price et al., 2005).

Neuroprotection in Cerebral Ischaemia

O'Neill et al. (1997) examined the effects of piperidine derivatives as inhibitors of Ca2+ and Na+ channels in vitro and in models of global cerebral ischaemia in vivo. Some of these compounds provided significant neuroprotection when administered prior to occlusion, highlighting their potential in neuroprotective therapies (M. O'Neill et al., 1997).

Safety and Hazards

The safety information for “2-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride” indicates that it should be stored sealed in a dry room at room temperature . Additional safety and hazard information was not available in the search results.

properties

IUPAC Name

2-[2-(2,5-dichlorophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO.ClH/c14-10-4-5-12(15)13(9-10)17-8-6-11-3-1-2-7-16-11;/h4-5,9,11,16H,1-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKPGSMIPQHVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=C(C=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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